molecular formula C28H46N2O B1153350 Buxbodine D CAS No. 390362-53-5

Buxbodine D

Cat. No. B1153350
CAS RN: 390362-53-5
InChI Key:
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Description

Synthesis Analysis

Buxbodine D is part of a series of steroidal alkaloids that have been identified and isolated from Buxus bodinieri. The isolation process typically involves the extraction of the plant material with a suitable solvent followed by a series of purification steps, including chromatography. The chemical structure of Buxbodine D, alongside other compounds such as Buxbodine A, B, C, and E, was elucidated using spectroscopic methods like IR, UV, MS, and NMR, along with chemical evidence. The synthesis pathways for steroidal alkaloids often involve complex organic reactions, highlighting the intricate nature of naturally occurring steroid synthesis (Q. Ming, 2001).

Scientific Research Applications

  • Steroidal Alkaloids from Buxus bodinieri : This study isolated five new steroidal alkaloids from Buxus bodinieri, including Buxbodine D. The chemical structure of Buxbodine D is described as 3β-dimethylamino-20α-acetoxylamino-9β,19-cyclo-4,4,14α-trimethyl-5α-pregn-6(7)-ene. These alkaloids, including Buxbodine D, are significant for their potential biological activities and could be explored for various pharmacological applications (Q. Ming, 2001).

  • Bioactive Steroidal Alkaloids from Buxus macowanii Oliv. : Although this study focuses on Buxus macowanii, it indicates the general interest in Buxus species for isolating bioactive steroidal alkaloids. Compounds similar to Buxbodine D are evaluated for their acetylcholinesterase inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's (Cheuk W. Lam et al., 2015).

  • Beneficial effect of Cyclovirobuxine D on heart failure rats following myocardial infarction : This study explores Cyclovirobuxine D, derived from a similar source as Buxbodine D, for its potential in preventing cardiac dysfunction in heart failure induced by myocardial infarction. This suggests that compounds like Buxbodine D could be researched for their cardioprotective properties (Bin Yu et al., 2011).

Safety and Hazards

The safety data sheet for Buxbodine D suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOKSILAUNMUGQ-DMEQQSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122482
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

390362-53-5
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390362-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Buxbodine D?

A1: Buxbodine D possesses the molecular formula C₂₉H₄₈N₂O₂ []. Its molecular weight is 456.7 g/mol. While the research paper does not provide specific spectroscopic data points, it mentions that the structural elucidation of Buxbodine D was achieved using IR, UV, MS, and NMR spectroscopic analyses []. This suggests that data from these techniques, such as characteristic IR absorption bands, UV absorbance maxima, mass fragmentation patterns, and NMR chemical shifts and coupling constants, were likely used to determine its structure.

Q2: Has the biological activity of Buxbodine D been investigated?

A2: The research paper "Steroidal Alkaloids from Buxus bodinieri" primarily focuses on the isolation and structural characterization of Buxbodine D and four other novel alkaloids from the Buxus bodinieri plant []. It does not delve into the biological activity or potential medicinal properties of these compounds. Further research is needed to explore the pharmacological potential of Buxbodine D, including its interactions with biological targets, downstream effects, and potential therapeutic applications.

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